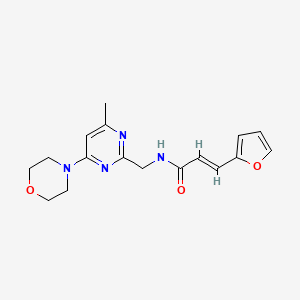

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide

説明

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a pyrimidine ring, and an acrylamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide typically involves the following steps:

Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

Introduction of the pyrimidine moiety: The intermediate product is then reacted with 4-methyl-6-morpholinopyrimidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the acrylamide moiety.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pyrimidine ring.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

The compound (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its significant applications, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Nicotinic Receptor Modulation

One of the primary areas of research involving this compound is its role as a modulator of nicotinic acetylcholine receptors. Similar compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, have been studied for their ability to act as positive allosteric modulators of the α7 nicotinic receptors, which are implicated in anxiety and depression pathways. These studies indicate that such compounds can induce anxiolytic-like effects in animal models, suggesting potential therapeutic applications in treating anxiety disorders .

Anti-cancer Activity

Research has indicated that compounds with similar structures may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have focused on the inhibition of macrophage migration inhibitory factor (MIF), which plays a role in cancer progression. The modulation of MIF activity through similar compounds has shown promise in reducing tumor cell proliferation and enhancing the efficacy of existing cancer therapies .

Anti-inflammatory Effects

Compounds related to this compound have been evaluated for their anti-inflammatory properties. Some studies have screened these compounds as inhibitors of cyclooxygenase enzymes (COX-1/COX-2), which are key mediators in inflammatory processes. The ability to modulate these enzymes suggests potential applications in treating inflammatory diseases .

Case Study 1: Anxiolytic Activity

In a study examining the anxiolytic effects of related furan-based compounds, researchers found that administration of these compounds led to significant reductions in anxiety-like behaviors in mice when tested using the elevated plus maze and novelty suppressed feeding tests. The results indicated that the anxiolytic effects were mediated through α7 nicotinic acetylcholine receptors, highlighting the therapeutic potential of furan derivatives in anxiety treatment .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the anti-cancer properties of structurally similar compounds demonstrated that they could inhibit the proliferation of non-small cell lung cancer (NSCLC) cells effectively. The study utilized structure-activity relationship (SAR) analysis to identify potent inhibitors, providing a pathway for developing new cancer therapies based on these chemical frameworks .

作用機序

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich furan ring and the electron-deficient pyrimidine ring, which can participate in various chemical reactions.

類似化合物との比較

Similar Compounds

(E)-3-(furan-2-yl)-N-(pyrimidin-2-yl)methyl)acrylamide: Lacks the morpholine ring, which may affect its biological activity and chemical reactivity.

(E)-3-(furan-2-yl)-N-((4-methyl-6-pyridin-2-yl)methyl)acrylamide: Contains a pyridine ring instead of a pyrimidine ring, which may alter its interaction with biological targets.

Uniqueness

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is unique due to the presence of the morpholine ring, which can enhance its solubility and potentially improve its bioavailability and efficacy in medicinal applications.

生物活性

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is a compound that has garnered interest for its potential biological activities, particularly in the context of neurological and pharmacological applications. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

- Molecular Formula : C17H20N4O3

- Molecular Weight : 328.4 g/mol

- CAS Number : 1798419-37-0

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O3 |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 1798419-37-0 |

Research indicates that this compound may act as a modulator of nicotinic acetylcholine receptors, particularly the α7 subtype. This receptor is known to play a significant role in cognitive functions and neuroprotection.

Anxiolytic Effects

A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been shown to exhibit anxiolytic-like activity through positive allosteric modulation of α7 nicotinic receptors. This suggests that similar effects could be expected from this compound due to structural similarities. In studies, doses as low as 0.5 mg/kg were effective in inducing anxiolytic effects in mice, with chronic treatment enhancing efficacy .

Case Studies and Research Findings

-

Study on Nicotinic Receptor Modulation :

- Objective : To evaluate the anxiolytic effects of compounds related to furan-acrylamides.

- Method : Mice were subjected to elevated plus maze and novelty suppressed feeding tests.

- Results : The compound showed significant anxiolytic properties, particularly when administered chronically, indicating its potential for therapeutic use in anxiety disorders .

-

Comparative Analysis with Other Compounds :

- A comparative study involving various furan derivatives highlighted that this compound demonstrated superior receptor affinity compared to other tested derivatives, suggesting a promising avenue for drug development targeting cognitive enhancement and anxiety reduction.

Therapeutic Implications

The anxiolytic properties associated with this compound could have significant implications in treating anxiety and related disorders. Its mechanism involving nicotinic receptor modulation positions it as a candidate for further investigation in pharmacological applications.

Future Directions

Further research is warranted to explore:

- Long-term effects : Investigating the chronic administration impacts on behavior and receptor sensitivity.

- Structural modifications : Assessing how changes in the chemical structure affect biological activity and receptor interactions.

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-13-11-16(21-6-9-23-10-7-21)20-15(19-13)12-18-17(22)5-4-14-3-2-8-24-14/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,22)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMSRQKIZBDBBL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。